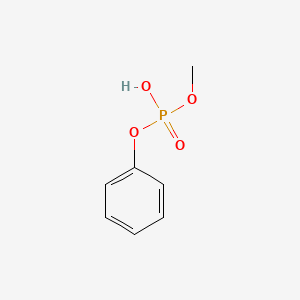
Methyl phenyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl phenyl hydrogen phosphate is an organophosphorus compound with the chemical formula C7H9O4P It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by a methyl group and another by a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl phenyl hydrogen phosphate can be synthesized through several methods. One common approach involves the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base, followed by the addition of methanol. The reaction proceeds as follows: [ \text{C6H5OH} + \text{POCl3} \rightarrow \text{C6H5POCl2} + \text{HCl} ] [ \text{C6H5POCl2} + \text{CH3OH} \rightarrow \text{C6H5PO(OCH3)Cl} + \text{HCl} ] [ \text{C6H5PO(OCH3)Cl} + \text{H2O} \rightarrow \text{C6H5PO(OCH3)(OH)} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
Methyl phenyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phenol and methyl phosphate.
Oxidation: It can be oxidized to form phenyl phosphate.
Substitution: The phenyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
Hydrolysis: Phenol and methyl phosphate.
Oxidation: Phenyl phosphate.
Substitution: Depending on the substituent, various substituted phenyl phosphates can be formed.
Aplicaciones Científicas De Investigación
Methyl phenyl hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding phosphate ester chemistry.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which methyl phenyl hydrogen phosphate exerts its effects involves its interaction with various molecular targets. In biochemical systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial in many biological processes, including energy transfer, signal transduction, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl phosphate: Similar structure but lacks the methyl group.
Methyl phosphate: Similar structure but lacks the phenyl group.
Dimethyl phosphate: Contains two methyl groups instead of one methyl and one phenyl group.
Uniqueness
Methyl phenyl hydrogen phosphate is unique due to the presence of both a methyl and a phenyl group, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.
Propiedades
Número CAS |
4009-39-6 |
|---|---|
Fórmula molecular |
C7H9O4P |
Peso molecular |
188.12 g/mol |
Nombre IUPAC |
methyl phenyl hydrogen phosphate |
InChI |
InChI=1S/C7H9O4P/c1-10-12(8,9)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9) |
Clave InChI |
BXVTXRIOHHFSQZ-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















